2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883643
InChI: InChI=1S/C10H9N3O2.2ClH/c14-9(15)7-13-6-5-12-10(13)8-1-3-11-4-2-8;;/h1-6H,7H2,(H,14,15);2*1H
SMILES:
Molecular Formula: C10H11Cl2N3O2
Molecular Weight: 276.12 g/mol

2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride

CAS No.:

Cat. No.: VC15883643

Molecular Formula: C10H11Cl2N3O2

Molecular Weight: 276.12 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride -

Specification

Molecular Formula C10H11Cl2N3O2
Molecular Weight 276.12 g/mol
IUPAC Name 2-(2-pyridin-4-ylimidazol-1-yl)acetic acid;dihydrochloride
Standard InChI InChI=1S/C10H9N3O2.2ClH/c14-9(15)7-13-6-5-12-10(13)8-1-3-11-4-2-8;;/h1-6H,7H2,(H,14,15);2*1H
Standard InChI Key NUQZSHJNDZEZMW-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=NC=CN2CC(=O)O.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride consists of:

  • A pyridin-4-yl group substituted at the 2-position of the imidazole ring.

  • An acetic acid side chain attached to the 1-position of the imidazole.

  • Two hydrochloride counterions, which protonate the basic nitrogen atoms of the heterocycles, improving aqueous solubility.

The molecular formula is C10H11Cl2N3O2, with a molecular weight of 276.12 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H11Cl2N3O2
Molecular Weight276.12 g/mol
SolubilityHighly soluble in water
pKa (imidazole NH)~6.5 (estimated)
pKa (pyridine N)~4.5 (estimated)

Synthetic Methodologies

Solvent-Free N-Alkylation

A landmark synthesis route, developed by GreenChem et al., involves a two-step solvent-free protocol :

  • N-Alkylation of Imidazole:
    Imidazole reacts with tert-butyl chloroacetate under solvent-free conditions to form imidazol-1-yl-acetic acid tert-butyl ester. This step avoids traditional solvent-based extraction, reducing waste and process time.

    Imidazole+tert-butyl chloroacetateImidazol-1-yl-acetic acid tert-butyl ester\text{Imidazole} + \text{tert-butyl chloroacetate} \rightarrow \text{Imidazol-1-yl-acetic acid tert-butyl ester}
  • Hydrolysis and Salt Formation:
    The tert-butyl ester undergoes aqueous hydrolysis with hydrochloric acid, yielding the dihydrochloride salt. This step achieves an 84% yield with minimal di-acid impurities (<0.5%) .

Advantages Over Conventional Methods:

  • Reduced Environmental Impact: Eliminates organic solvents.

  • Scalability: High yields at equimolar reactant ratios.

  • Purity: Crystallization in water minimizes purification steps.

Comparative Analysis with Structural Analogs

Imidazole-Acetic Acid Derivatives

The compound’s uniqueness lies in its dual functionality (pyridine + acetic acid), unlike simpler analogs:

Table 2: Structural Analog Comparison

CompoundKey Features
Imidazole-4-acetic acidLacks pyridine ring; lower solubility
4-PyridinylimidazoleNo acetic acid side chain
HistidineBiological amino acid; limited synthetic utility

Industrial and Research Applications

Pharmaceutical Intermediates

The dihydrochloride form serves as a precursor for:

  • Zoledronic Acid Synthesis: A bisphosphonate used in osteoporosis treatment .

  • Metal-Organic Frameworks (MOFs): The pyridine group facilitates coordination chemistry.

Challenges and Future Directions

Limitations

  • Stability Issues: The free base form may degrade under acidic conditions.

  • Synthetic Byproducts: Di-acid impurities require rigorous quality control .

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Optimize bioactivity through side-chain modifications.

  • Green Chemistry Innovations: Expand solvent-free protocols to related heterocycles.

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